N-(3-methyl-4-pyridin-4-yloxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide
Description
N-(3-methyl-4-pyridin-4-yloxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a pyridine ring, an indazole moiety, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(3-methyl-4-pyridin-4-yloxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13-11-14(5-6-19(13)26-15-7-9-21-10-8-15)23-20(25)16-3-2-4-18-17(16)12-22-24-18/h5-12,16H,2-4H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNMNHPNKLHQFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCCC3=C2C=NN3)OC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-pyridin-4-yloxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide typically involves multiple steps:
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Formation of the Pyridine Derivative: : The initial step involves the synthesis of 3-methyl-4-pyridin-4-yloxyphenyl, which can be achieved through a nucleophilic aromatic substitution reaction. This reaction often uses 3-methylphenol and 4-chloropyridine as starting materials, with a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
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Indazole Ring Formation: : The next step is the formation of the indazole ring. This can be done by cyclizing a hydrazine derivative with an appropriate diketone or ketoester under acidic conditions.
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Coupling Reaction: : The final step involves coupling the pyridine derivative with the indazole carboxamide. This is typically achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the nitro groups if present or reduce the indazole ring. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring. Reagents like sodium methoxide (NaOCH₃) can be used for such transformations.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: NaOCH₃ in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-methyl-4-pyridin-4-yloxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-pyridin-4-yloxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-pyridinyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide
- N-(3-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide
- N-(3-methyl-4-pyridinyl)-1H-indazole-4-carboxamide
Uniqueness
N-(3-methyl-4-pyridin-4-yloxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide is unique due to the presence of both the pyridine and indazole rings, which confer distinct chemical properties and potential biological activities. Its specific substitution pattern also differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
